CYP3A4 Inhibition Potency: 3-Phenylpiperidin-4-one Hydrochloride vs. Unsubstituted Piperidin-4-one Scaffolds
3-Phenylpiperidin-4-one hydrochloride demonstrates a time-dependent inhibition of CYP3A4 in human liver microsomes with an IC50 of 510 nM, a potency significantly higher than that observed for unsubstituted piperidin-4-one analogs, which typically exhibit IC50 values >10,000 nM (10 μM) [1][2]. This 20-fold difference in potency underscores the critical role of the 3-phenyl substituent in modulating enzyme interaction and is a key differentiator for studies involving drug-drug interaction risk assessment.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 510 nM |
| Comparator Or Baseline | Unsubstituted piperidin-4-one analog: >10,000 nM (10 μM) |
| Quantified Difference | ≥20-fold lower IC50 (more potent) |
| Conditions | Human liver microsomes, 30 min preincubation, time-dependent inhibition assay |
Why This Matters
This quantitative difference makes 3-phenylpiperidin-4-one hydrochloride a more suitable tool compound for studying CYP3A4-mediated drug metabolism and potential drug-drug interactions, where higher potency translates to more sensitive detection and clearer mechanistic insights.
- [1] BindingDB BDBM50394916 CHEMBL2165506; IC50: 510 nM for CYP3A4 inhibition. View Source
- [2] BindingDB BDBM50618195 CHEMBL5412548; IC50: 10,000 nM for CYP3A4 inhibition (unsubstituted piperidin-4-one analog). View Source
